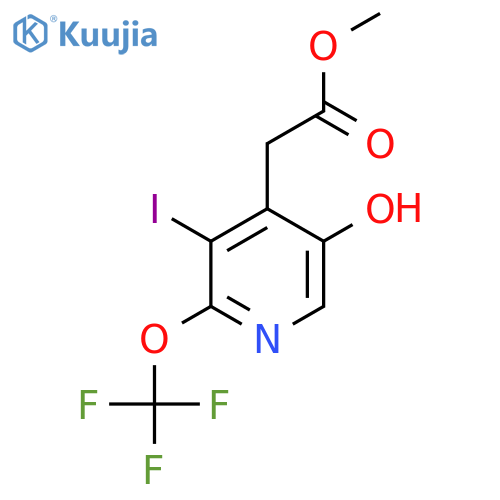Cas no 1806715-60-5 (Methyl 5-hydroxy-3-iodo-2-(trifluoromethoxy)pyridine-4-acetate)

1806715-60-5 structure
商品名:Methyl 5-hydroxy-3-iodo-2-(trifluoromethoxy)pyridine-4-acetate
CAS番号:1806715-60-5
MF:C9H7F3INO4
メガワット:377.055865526199
CID:4831542
Methyl 5-hydroxy-3-iodo-2-(trifluoromethoxy)pyridine-4-acetate 化学的及び物理的性質
名前と識別子
-
- Methyl 5-hydroxy-3-iodo-2-(trifluoromethoxy)pyridine-4-acetate
-
- インチ: 1S/C9H7F3INO4/c1-17-6(16)2-4-5(15)3-14-8(7(4)13)18-9(10,11)12/h3,15H,2H2,1H3
- InChIKey: JYYYNPCHXMXXPG-UHFFFAOYSA-N
- ほほえんだ: IC1C(=NC=C(C=1CC(=O)OC)O)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 302
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 68.6
Methyl 5-hydroxy-3-iodo-2-(trifluoromethoxy)pyridine-4-acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029096276-1g |
Methyl 5-hydroxy-3-iodo-2-(trifluoromethoxy)pyridine-4-acetate |
1806715-60-5 | 97% | 1g |
$1,534.70 | 2022-03-31 |
Methyl 5-hydroxy-3-iodo-2-(trifluoromethoxy)pyridine-4-acetate 関連文献
-
Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
-
Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
1806715-60-5 (Methyl 5-hydroxy-3-iodo-2-(trifluoromethoxy)pyridine-4-acetate) 関連製品
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)
- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
